Cas no 1824292-83-2 (Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1824292-83-2x500.png)
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester
- SCHEMBL7531330
- EN300-12444712
- Z1505697496
- tert-butyl N-[3-(2-aminophenyl)propyl]carbamate
- 1824292-83-2
-
- インチ: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17)
- InChIKey: AHKMVTDRMBGZLH-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCCCC1=CC=CC=C1N
計算された属性
- せいみつぶんしりょう: 250.168127949g/mol
- どういたいしつりょう: 250.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.061±0.06 g/cm3(Predicted)
- ふってん: 408.4±28.0 °C(Predicted)
- 酸性度係数(pKa): 12.81±0.46(Predicted)
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12444712-5.0g |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 5g |
$2650.0 | 2023-05-25 | |
Enamine | EN300-12444712-0.25g |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 0.25g |
$452.0 | 2023-11-13 | |
Enamine | EN300-12444712-5g |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 5g |
$2650.0 | 2023-11-13 | |
Enamine | EN300-12444712-100mg |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95.0% | 100mg |
$317.0 | 2023-10-02 | |
1PlusChem | 1P028CYE-1g |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 1g |
$1192.00 | 2024-06-18 | |
1PlusChem | 1P028CYE-10g |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 10g |
$4919.00 | 2024-06-18 | |
1PlusChem | 1P028CYE-2.5g |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 2.5g |
$2276.00 | 2024-06-18 | |
1PlusChem | 1P028CYE-5g |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 5g |
$3338.00 | 2024-06-18 | |
1PlusChem | 1P028CYE-50mg |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 50mg |
$315.00 | 2024-06-18 | |
Aaron | AR028D6Q-10g |
tert-butylN-[3-(2-aminophenyl)propyl]carbamate |
1824292-83-2 | 95% | 10g |
$5428.00 | 2023-12-15 |
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[3-(2-Aminophenyl)propyl]-, 1,1-Dimethylethyl Ester (CAS No. 1824292-83-2): An Overview
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminophenyl group and a dimethylethyl ester moiety. These structural elements contribute to its potential as a building block for the synthesis of more complex molecules and as a precursor in the development of novel therapeutic agents.
The chemical structure of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is defined by its carbamic acid backbone and the presence of an N-substituted amine group. The 1,1-dimethylethyl ester functionality provides additional stability and reactivity, making it a valuable intermediate in various synthetic pathways. Recent studies have highlighted the importance of this compound in the development of drugs targeting specific biological pathways and receptors.
In the context of medicinal chemistry, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester has shown promise in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors for enzymes involved in neurodegenerative diseases and cancer. The aminophenyl group can be modified to enhance binding affinity and selectivity for specific targets, while the dimethylethyl ester moiety can be tailored to improve pharmacokinetic properties such as solubility and bioavailability.
Recent research has also explored the use of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester in the design of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The carbamic acid backbone and ester functionality make this compound an excellent candidate for prodrug strategies, as they can be designed to release active metabolites under specific physiological conditions.
The synthesis of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) typically involves several steps, including the formation of the aminophenylpropylamine intermediate and subsequent reaction with a suitable carbamoyl chloride or isocyanate. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these processes.
In terms of safety and handling, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester should be stored under appropriate conditions to maintain its stability and prevent degradation. It is important to follow standard laboratory practices when handling this compound to ensure both personal safety and the integrity of experimental results.
The potential applications of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester extend beyond medicinal chemistry into other areas such as materials science and analytical chemistry. Its unique properties make it a valuable tool for researchers working on a wide range of projects. For example, it can be used as a ligand in coordination chemistry or as a functionalized monomer in polymer synthesis.
In conclusion, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is a multifaceted compound with significant potential in various scientific disciplines. Its structural characteristics and synthetic versatility make it an attractive candidate for further research and development. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.
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